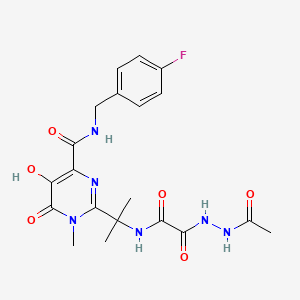

Levosimendan Cyanoacetamide Hydrazone Impurity

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Levosimendan Cyanoacetamide Hydrazone Impurity, also known as this compound, is a useful research compound. Its molecular formula is No Data Available and its molecular weight is 298.3. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Characterization and Stability Studies : Levosimendan is known for its use in the treatment of heart failure. A study focused on its stability testing identified degradation impurities, including cyanoacetamide hydrazone impurities. The impurities were analyzed using various techniques like LC-MS, NMR, and IR, contributing to understanding the stability and degradation pathways of Levosimendan (Prajapati, Bhayani, & Mehta, 2018).

Clinical Applications in Heart Failure : Levosimendan has been extensively studied in the context of heart failure. It improves myocardial contractility without causing an increase in myocardial oxygen demand. The efficacy of Levosimendan was compared with dobutamine in patients with low-output heart failure, showing improved haemodynamic performance and clinical outcome (Follath et al., 2002).

Meta-Analyses on Mortality Benefits : Various meta-analyses have consistently shown benefits for Levosimendan with lower relative risk for patient mortality in different clinical settings, including heart failure and cardiac surgery (Pollesello, Parissis, Kivikko, & Harjola, 2016).

Inodilator Properties in Cardiac Dysfunction : Levosimendan, as an inodilator, has shown potential in improving post-resuscitation myocardial function and could be an alternative to dobutamine for management of postresuscitation myocardial dysfunction (Huang, Weil, Tang, Sun, & Wang, 2005).

Pleiotropic Effects Beyond Heart Failure : Levosimendan exhibits pleiotropic effects beyond its primary role in heart failure. These effects include anti-inflammatory, anti-oxidative, and anti-apoptotic properties, indicating potential novel clinical applications beyond cardiac therapy (Farmakis et al., 2016).

Mitochondrial Effects : Levosimendan's effects on heart mitochondria, particularly its activation of potassium flux to the mitochondrial matrix, provide insights into its anti-ischemic action and broader implications in cardiac therapeutics (Kopustinskiene, Pollesello, & Saris, 2004).

Wirkmechanismus

Target of Action

Levosimendan Cyanoacetamide Hydrazone Impurity, an impurity present in Levosimendan, primarily targets cardiac troponin C . Cardiac troponin C is a protein that plays a crucial role in the contraction of cardiac muscle by binding to calcium ions .

Mode of Action

This compound increases myofilament calcium sensitivity by binding to cardiac troponin C in a calcium-dependent manner . It stabilizes the calcium-induced conformational change of troponin C, thereby changing actin-myosin cross-bridge kinetics .

Biochemical Pathways

This compound affects several biochemical pathways. It acts as a calcium sensitizer , enhancing the contractility of the heart without increasing intracellular calcium . It also has a vasodilatory effect , opening ATP-sensitive K+ channels in vascular smooth muscle cells . Furthermore, it exhibits phosphodiesterase III inhibitory action at higher concentrations .

Pharmacokinetics

Levosimendan, the parent compound, is known to have a short elimination half-life . More research is needed to understand the ADME properties of this specific impurity.

Result of Action

The result of the action of this compound is the enhancement of cardiac contractility without an increase in myocardial oxygen consumption . This leads to improved hemodynamic balance and alleviation of symptoms associated with acute decompensated heart failure . It also has positive effects on kidney function .

Zukünftige Richtungen

Levosimendan, the parent compound of this impurity, has been evaluated for its potential in a range of emergency and critical care applications, including postoperative situations, septic shock, renal impairment/failure, and cardiogenic shock . Future research may focus on these areas and the role of impurities like Levosimendan Cyanoacetamide Hydrazone Impurity in the efficacy and safety of Levosimendan.

Biochemische Analyse

Biochemical Properties

Levosimendan Cyanoacetamide Hydrazone Impurity, like Levosimendan, may interact with various enzymes, proteins, and other biomolecules. Levosimendan is known to bind to calcium-saturated cardiac troponin C (cTnC), stabilizing and prolonging the conformational change that occurs . This interaction enhances myocardial contraction without increasing intracellular calcium concentration requirements .

Cellular Effects

Levosimendan has been shown to have positive effects on kidney function , suggesting that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not well defined. Levosimendan exerts its effects at the molecular level by binding to cTnC, thereby promoting contractile force without an increase in the amplitude of intracellular Ca2+ transient . It also opens ATP-sensitive K+ channels, leading to hyperpolarization of vascular smooth muscle cells .

Temporal Effects in Laboratory Settings

Levosimendan has been shown to have long-lasting effects due to its active metabolite, OR-1896, which has an elimination half-life of 75–80 hours .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models are not well studied. Levosimendan has been shown to reverse, in part, pulmonary vasoconstriction and improve right ventricular function in various animal models of pulmonary hypertension .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not well known. Levosimendan is completely metabolized prior to excretion, with approximately 5% of a dose converted to OR-1855 in the intestines, and then to the highly active metabolite OR-1896 .

Transport and Distribution

Levosimendan is known to evoke specific vasodilation of the renal afferent .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not well known. Levosimendan is known to bind to cTnC, which is located in the cytoplasm of cardiac myocytes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Levosimendan Cyanoacetamide Hydrazone Impurity involves the reaction of Levosimendan with Cyanoacetic acid to form Levosimendan Cyanoacetamide, which is then reacted with hydrazine hydrate to form Levosimendan Cyanoacetamide Hydrazone. The impurity is obtained by subjecting the hydrazone to further purification steps.", "Starting Materials": [ "Levosimendan", "Cyanoacetic acid", "Hydrazine hydrate" ], "Reaction": [ "Levosimendan is reacted with Cyanoacetic acid in the presence of a suitable solvent and a catalyst to form Levosimendan Cyanoacetamide.", "Levosimendan Cyanoacetamide is then reacted with hydrazine hydrate in the presence of a suitable solvent to form Levosimendan Cyanoacetamide Hydrazone.", "The hydrazone is then subjected to further purification steps to obtain the Levosimendan Cyanoacetamide Hydrazone Impurity." ] } | |

CAS-Nummer |

274263-65-9 |

Molekularformel |

No Data Available |

Molekulargewicht |

298.3 |

Synonyme |

2-Cyano-2-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-acetamide; 2-Cyano-2-[2-[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazinylidene]-acetamide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)

![Carbamic acid, N-[(7R)-6,7-dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester](/img/structure/B1145576.png)

![N-[(7R)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylester](/img/structure/B1145577.png)

![2-[2-(Dimethylaminomethylideneamino)propan-2-yl]-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide](/img/structure/B1145578.png)

![{[2-(4-{[(4-Fluorophenyl)methyl]carbamoyl}-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl]carbamoyl}formic acid](/img/structure/B1145580.png)